N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of morpholine with a suitable thiophene derivative under controlled conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzamide derivatives with different functional groups attached.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural properties.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The morpholine ring and thiophene ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The benzamide group may play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both a morpholine ring and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H20N2O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C17H20N2O2S/c20-17(14-5-2-1-3-6-14)18-13-15(16-7-4-12-22-16)19-8-10-21-11-9-19/h1-7,12,15H,8-11,13H2,(H,18,20) |
InChI Key |
QFSNMSFZKIUEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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